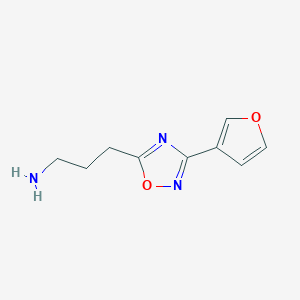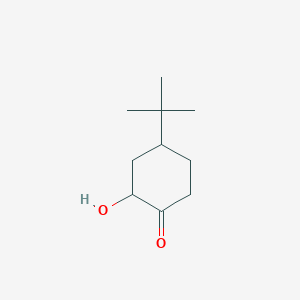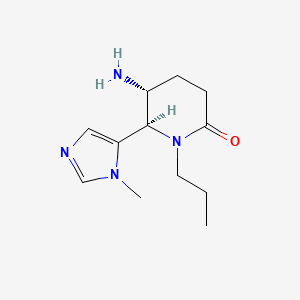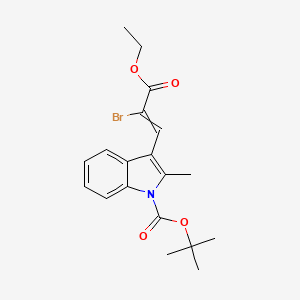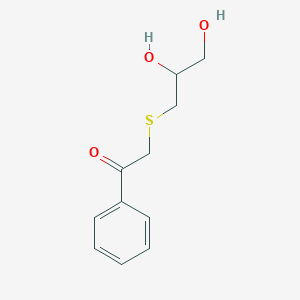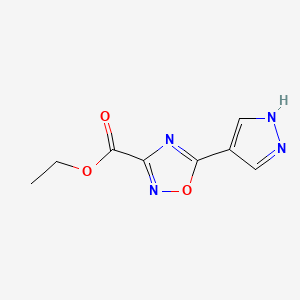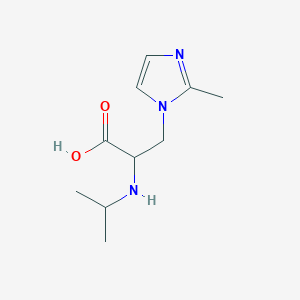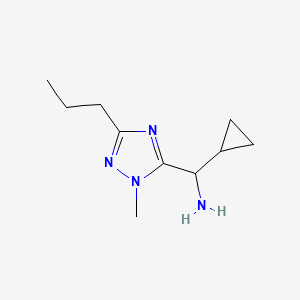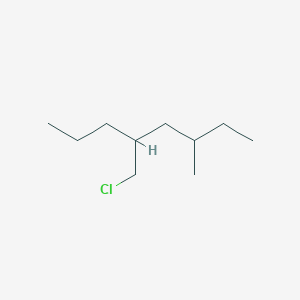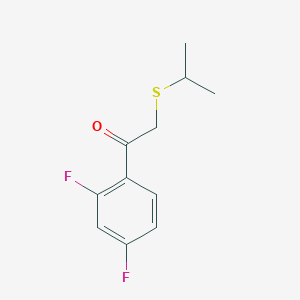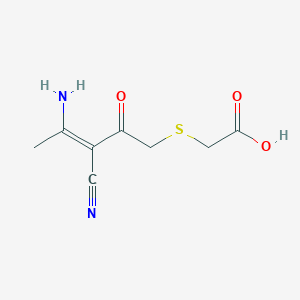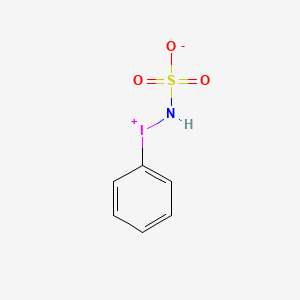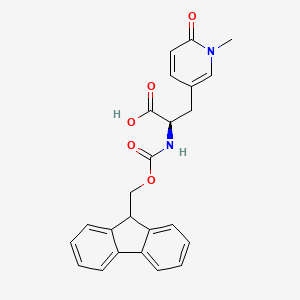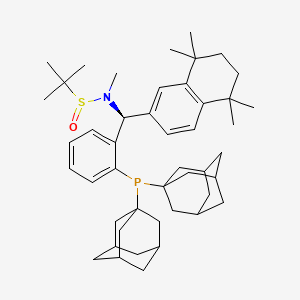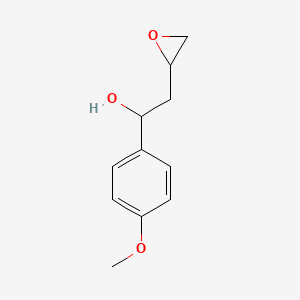
1-(4-Methoxyphenyl)-2-(oxiran-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-2-(oxiran-2-yl)ethanol is an organic compound characterized by the presence of a methoxyphenyl group and an oxirane ring attached to an ethanol backbone
Métodos De Preparación
The synthesis of 1-(4-Methoxyphenyl)-2-(oxiran-2-yl)ethanol typically involves the reaction of 4-methoxyphenylacetaldehyde with an epoxidizing agent. Common synthetic routes include:
Epoxidation of 4-methoxyphenylacetaldehyde: This method involves the use of peracids or other epoxidizing agents under controlled conditions to form the oxirane ring.
Industrial production: Large-scale production may involve optimized reaction conditions, such as the use of catalysts and specific temperature and pressure settings to maximize yield and purity.
Análisis De Reacciones Químicas
1-(4-Methoxyphenyl)-2-(oxiran-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major products: The major products depend on the specific reaction conditions and reagents used, but can include ketones, aldehydes, diols, and substituted derivatives.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)-2-(oxiran-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)-2-(oxiran-2-yl)ethanol involves its interaction with molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The methoxyphenyl group may also contribute to the compound’s overall activity by interacting with specific receptors or enzymes.
Comparación Con Compuestos Similares
1-(4-Methoxyphenyl)-2-(oxiran-2-yl)ethanol can be compared with other similar compounds, such as:
1-(4-Hydroxyphenyl)-2-(oxiran-2-yl)ethanol: Similar structure but with a hydroxy group instead of a methoxy group.
1-(4-Methoxyphenyl)-2-(oxiran-2-yl)propane: Similar structure but with a propane backbone instead of ethanol.
Propiedades
Número CAS |
849357-64-8 |
|---|---|
Fórmula molecular |
C11H14O3 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-2-(oxiran-2-yl)ethanol |
InChI |
InChI=1S/C11H14O3/c1-13-9-4-2-8(3-5-9)11(12)6-10-7-14-10/h2-5,10-12H,6-7H2,1H3 |
Clave InChI |
SWJHOHUNHZECFO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(CC2CO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


